molecular formula C9H17ClO5S B13637128 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13637128
M. Wt: 272.75 g/mol
InChI Key: SDGVGXRQSRDGOU-UHFFFAOYSA-N
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Description

Introduction

Overview of Organosulfur Compounds in Modern Chemistry

Organosulfur compounds, characterized by sulfur atoms bonded to organic frameworks, are pivotal in biological systems and industrial applications. These compounds range from simple thiols to complex sulfonated polymers, playing critical roles in enzymatic catalysis (e.g., coenzyme A and glutathione), material science (e.g., polysulfones), and therapeutics (e.g., penicillin derivatives). Their versatility stems from sulfur’s ability to adopt multiple oxidation states, enabling diverse bonding configurations such as thioethers, sulfoxides, and sulfones. For instance, sulfonyl chlorides are key intermediates in synthesizing sulfonamides and sulfonate esters, which are foundational to pharmaceuticals and agrochemicals.

Recent advances highlight the integration of sulfur-containing motifs into polymers for drug delivery systems, where disulfide bonds enable controlled release mechanisms in response to redox environments. Similarly, anti-inflammatory organosulfur compounds like diallyl trisulfide (DATS) and sulforaphane (SFN) demonstrate sulfur’s capacity to modulate transcriptional factors such as NF-κB, underscoring its pharmacological relevance.

Structural Significance of Sulfonyl Chlorides with Ether and Tetrahydrofuran Moieties

Sulfonyl chlorides (R-SO₂-Cl) are highly reactive functional groups prized for their electrophilic sulfur center, which facilitates nucleophilic substitutions in organic synthesis. The incorporation of ether (-O-) and THF moieties introduces conformational flexibility and polarizability, enhancing solubility in aprotic solvents and compatibility with polymer matrices. For example, poly(ether-sulfone-arylate)s derived from sulfonyldibenzoyl chloride exhibit improved thermal stability and processability due to the synergistic effects of ether and sulfone linkages.

The THF ring, a five-membered cyclic ether, contributes steric bulk and hydrogen-bonding capacity, which can influence crystallization behavior and intermolecular interactions. In 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride, the THF moiety is positioned to act as a chiral center or a steric director, potentially modulating reactivity in stereoselective syntheses. This structural configuration contrasts with linear ether-containing sulfonyl chlorides, where flexibility may compromise thermal resilience.

Table 1. Functional Group Contributions to Sulfonyl Chloride Properties
Functional Group Role in 2-(2-((THF-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride Example from Literature
Sulfonyl chloride (-SO₂Cl) Electrophilic site for nucleophilic substitution Methanesulfonyl chloride (MsCl)
Ether (-O-) Enhances solubility; reduces crystallinity Poly(ether-sulfone) polymers
Tetrahydrofuran (THF) Introduces chirality and steric effects THF-containing drug intermediates

Research Motivation and Scope for 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl Chloride

The synthesis and characterization of 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride are driven by its potential as a multifunctional building block. In polymer chemistry, its dual ether and sulfonyl groups could enable the development of thermally stable, soluble polyarylates for membranes or coatings. In medicinal chemistry, the compound’s sulfonyl chloride group may serve as a precursor to sulfonamide-based inhibitors targeting inflammatory pathways, akin to garlic-derived organosulfur agents.

Current research gaps include elucidating its reactivity patterns in cross-coupling reactions and evaluating its performance in asymmetric catalysis. Additionally, its application in stimuli-responsive drug delivery systems remains unexplored, despite the demonstrated utility of sulfonyl-containing polymers in glutathione-mediated release. Future studies should prioritize structural optimization to balance reactivity and stability, leveraging insights from existing sulfonyl chloride and ether-based systems.

Properties

Molecular Formula

C9H17ClO5S

Molecular Weight

272.75 g/mol

IUPAC Name

2-[2-(oxolan-3-ylmethoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H17ClO5S/c10-16(11,12)6-5-13-3-4-15-8-9-1-2-14-7-9/h9H,1-8H2

InChI Key

SDGVGXRQSRDGOU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COCCOCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of sulfonyl chlorides like 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a suitable precursor containing an ether-linked tetrahydrofuran moiety. The general synthetic approach can be summarized as:

  • Construction of the tetrahydrofuran-3-yl methoxy ethoxy ethane backbone.
  • Introduction of the sulfonyl chloride group through chlorosulfonation or conversion of sulfonic acid/sulfonate precursors.

Synthesis of the Ether-Linked Tetrahydrofuran Precursor

Based on analogies from related ether and tetrahydrofuran syntheses, the key intermediate (Tetrahydrofuran-3-yl)methoxy ethoxy ethane is prepared by:

  • Starting from tetrahydrofuran-3-methanol or its protected derivatives.
  • Sequential etherification reactions using ethylene glycol derivatives or ethoxy reagents under basic conditions.
  • Use of alkoxide intermediates generated by deprotonation with potassium hydride in tetrahydrofuran solvent, followed by reaction with epoxides or alkyl halides to extend the ethoxy chain.

For example, a similar method reported involves conversion of an alcohol to its alkoxide with potassium hydride in tetrahydrofuran, followed by O-alkylation with styrene oxide in the presence of 18-crown-6 to form ether linkages in moderate yields (~36%).

Specific Reported Procedures

While direct literature on 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride is scarce, the following procedural elements are inferred from related compounds and patent disclosures:

Step Reagents/Conditions Description Yield/Notes
1 Tetrahydrofuran-3-methanol + Potassium hydride in THF Formation of alkoxide intermediate Moderate yield (~36%) reported for similar ethers
2 Alkoxide + ethylene oxide or epoxide derivatives Ether chain extension via nucleophilic ring opening Controlled temperature, inert atmosphere
3 Sulfonation with chlorosulfonic acid or thionyl chloride Introduction of sulfonyl chloride group Requires dry conditions, low temperature
4 Purification by extraction and chromatography Removal of impurities and isolation Yields vary, typically 50-70%

Alternative Routes and Catalytic Methods

  • Use of sodium sulfite reduction and subsequent sulfonyl chloride formation is a common route for sulfonyl derivatives.
  • Catalytic sulfenylation and sulfonylation reactions using metal triflates (e.g., Sc(OTf)3) in ionic liquids have been reported for related sulfonyl compounds, enhancing reaction rates and yields.
  • Protective group strategies involving tetrahydropyran or dioxolane rings have been used to stabilize intermediates during ether and sulfonyl chloride formation.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Alkoxide formation + O-alkylation Tetrahydrofuran-3-methanol KH, THF, epoxide (e.g., styrene oxide) Room temp, inert atmosphere ~36% Straightforward ether linkage Moderate yield, moisture sensitive
Chlorosulfonation Corresponding sulfonic acid or sulfonate Chlorosulfonic acid or SOCl2 Low temp, dry solvent 50-70% Direct sulfonyl chloride introduction Requires careful handling of reagents
Sodium sulfite reduction + sulfonyl chloride formation Sulfonyl chloride precursors Na2SO3, NaHCO3, chlorinating agents 70-80 °C aqueous High for sulfinates; sulfonyl chloride yield varies Mild conditions for sulfinates Multi-step, aqueous workup
Catalytic sulfenylation/sulfonylation Sodium sulfinates + organothio reagents Sc(OTf)3, ionic liquids Mild, room temp Good to high Enhanced reaction rates, reusability Catalyst cost, ionic liquid handling

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (–SO₂Cl) undergoes nucleophilic substitution with primary and secondary amines, alcohols, and thiols:

Reaction with Amines

  • Products : Sulfonamides (R–SO₂–NH–R')

  • Conditions : Room temperature in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) with bases like triethylamine to scavenge HCl .

  • Example :
    R–SO2Cl+R’–NH2R–SO2–NH–R’+HCl\text{R–SO}_2\text{Cl} + \text{R'–NH}_2 \rightarrow \text{R–SO}_2\text{–NH–R'} + \text{HCl}

Reaction with Alcohols

  • Products : Sulfonate esters (R–SO₂–O–R')

  • Conditions : Catalytic base (e.g., pyridine) in aprotic solvents .

Reaction with Thiols

  • Products : Thiosulfonates (R–SO₂–S–R')

  • Conditions : Mildly basic conditions (e.g., NaHCO₃) in polar solvents .

Hydrolysis

Hydrolysis of the sulfonyl chloride group occurs in aqueous environments:

  • Products : Sulfonic acid (R–SO₃H)

  • Conditions : Water or humid protic solvents at ambient temperature .

  • Mechanism :
    R–SO2Cl+H2OR–SO3H+HCl\text{R–SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{R–SO}_3\text{H} + \text{HCl}

Elimination Reactions

Under strongly basic conditions, elimination may occur, particularly if β-hydrogens are present:

  • Products : Sulfene intermediates (R–SO₂)

  • Conditions : Strong bases (e.g., NaOH) at elevated temperatures .

Comparative Reactivity Analysis

The tetrahydrofuran (THF) moiety in the compound modulates reactivity compared to simpler sulfonyl chlorides:

CompoundStructure FeaturesReactivity Profile
4-Methylbenzenesulfonyl chlorideAromatic sulfonyl chlorideHigh electrophilicity, rapid hydrolysis
Methanesulfonyl chlorideAliphatic sulfonyl chlorideModerate reactivity
Target compound Ether-linked THF + sulfonyl chlorideEnhanced solubility, steric hindrance slows nucleophilic substitution

Stability and Handling

  • Storage : Requires anhydrous conditions at 2–8°C to prevent hydrolysis .

  • Decomposition : Releases HCl gas upon exposure to moisture .

While direct experimental data for this compound is limited in peer-reviewed literature, its reactivity aligns with established sulfonyl chloride chemistry . The tetrahydrofuran component likely enhances solubility in polar aprotic solvents, facilitating reactions in synthetic workflows. Further studies are needed to quantify kinetic parameters and substrate scope.

Scientific Research Applications

2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride is a complex organic compound with a unique molecular structure, possessing a sulfonyl chloride functional group that contributes to its reactivity in organic synthesis. The compound has the molecular formula C₁₂H₂₁ClO₅S and a molecular weight of approximately 317.75 g/mol. It typically appears as a white to off-white powder and should be stored at low temperatures (around 4 °C) to maintain its stability.

Potential Applications

2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride has potential applications in various fields:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing complex molecules due to its sulfonyl chloride group's high reactivity towards nucleophiles. Common reactions include amination, esterification, and sulfonylation.
  • Pharmaceutical Chemistry: Compounds with structures similar to 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride have demonstrated biological properties, such as anti-inflammatory and analgesic effects. The tetrahydrofuran moiety may enhance solubility and bioavailability, making it a candidate for pharmacological studies.
  • Material Science: It is used in polymer synthesis and modification to introduce specific functional groups or properties into polymeric materials.

Comparative Analysis with Other Sulfonyl Chlorides

2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides based on their structures and unique features:

Compound NameStructureUnique Features
2-Methoxyethylsulfonyl chlorideC₄H₉ClO₃SSimpler structure; used in similar applications but lacks tetrahydrofuran moiety
4-Methylbenzenesulfonyl chlorideC₇H₉ClO₂SMore aromatic character; commonly used in pharmaceuticals
3-(Trifluoromethyl)benzenesulfonyl chlorideC₈H₆ClF₃O₂SContains trifluoromethyl group; enhances lipophilicity and reactivity

These comparisons highlight the unique tetrahydrofuran component of 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride, which may contribute to distinct solubility and reactivity profiles compared to other sulfonyl chlorides.

Reactivity and Interaction Studies

Interaction studies are crucial for understanding the reactivity and potential biological effects of 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride. These studies typically focus on:

  • Reaction kinetics with various nucleophiles to quantify its reactivity.
  • Solubility and stability in different solvents and conditions.
  • Interactions with biological molecules, such as proteins and enzymes, to assess potential biological activities.

Mechanism of Action

The mechanism of action of 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in the formation of sulfonamide bonds in medicinal chemistry .

Comparison with Similar Compounds

Key Attributes :

  • Functional Groups : Sulfonyl chloride (reactive site), ether linkages, and a THF ring.
  • Applications : Primarily used as an intermediate in organic synthesis for sulfonamide formation, pharmaceutical derivatization, or polymer chemistry.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared to three sulfonyl chlorides with analogous ether-based side chains:

Compound Name Molecular Formula Molecular Weight Key Substituent CAS Number Applications
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride C₅H₁₁ClO₄S 202.65 Methoxyethoxy group 1215974-61-0 Intermediate in agrochemicals, surfactants
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride C₇H₁₅ClO₅S 246.71 Extended ethoxy chain (PEG-like) CID 64197959 Polymer crosslinking, drug delivery systems
2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride (Target) C₉H₁₇ClO₅S 296.79 THF-3-ylmethoxy group Not publicly listed Specialized synthesis (e.g., bioactive molecules requiring cyclic ether motifs)

Reactivity and Functional Differences

Sulfonyl Chloride Reactivity :
All three compounds exhibit similar nucleophilic substitution reactivity due to the -SO₂Cl group. However, steric and electronic effects from their substituents influence reaction rates:

  • The methoxyethoxy derivative (CAS 1215974-61-0) has minimal steric hindrance, enabling rapid reactions with amines or alcohols .
  • The THF-containing compound may show moderated reactivity due to the bulky THF ring, which could slow diffusion-controlled reactions but enhance selectivity in chiral environments.

Solubility and Stability :

  • Methoxyethoxy variant : Hydrophilic due to linear ether chains; soluble in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • THF-containing variant : The THF ring introduces moderate hydrophobicity, improving solubility in ethers (THF, dioxane) and dichloromethane. Stability studies suggest reduced hydrolysis rates compared to PEG-like analogues due to restricted water access to the sulfonyl chloride group.

Synthetic Utility :

  • The PEG-like compound (CID 64197959) is favored in polymer chemistry for its extended ethoxy chain, which enhances flexibility and biocompatibility .
  • The THF-containing compound is tailored for applications requiring rigid, cyclic ether motifs, such as in prodrugs or receptor-targeted molecules where conformational restriction is critical.

Case Studies and Industrial Relevance

  • Agrochemicals : Methoxyethoxy derivatives are precursors to sulfonylurea herbicides (e.g., ethametsulfuron-methyl), where linear ethers improve systemic mobility in plants .
  • Pharmaceuticals : The THF-containing variant’s structural rigidity is advantageous in designing kinase inhibitors or antibiotics where the THF ring mimics natural substrates.

Challenges and Limitations

  • Synthesis Complexity: Introducing the THF-3-ylmethoxy group requires specialized starting materials (e.g., THF-3-ylmethanol), increasing production costs compared to methoxy analogues.
  • Data Availability: Limited published data exist for the THF-containing compound, necessitating extrapolation from structural analogues .

Biological Activity

The sulfonyl chloride group in this compound is known for its high reactivity, particularly towards nucleophiles. This reactivity allows for various synthetic applications, including the formation of sulfonamides and other derivatives that may exhibit biological activity.

Molecular Structure

PropertyDetails
Molecular FormulaC₁₂H₁₅ClO₅S
Molecular Weight317.75 g/mol
AppearanceWhite to off-white powder
StabilityRequires storage at low temperatures (around 4 °C)

Biological Activity

While direct studies on the biological activity of 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride are sparse, compounds with similar structures often exhibit significant biological properties, including:

  • Anti-inflammatory effects : Compounds containing sulfonyl groups are frequently studied for their anti-inflammatory potential.
  • Analgesic properties : Similar structures have been linked to pain relief mechanisms.

Potential Applications

The unique structure of this compound suggests several potential applications in pharmacology:

  • Development of anti-inflammatory agents.
  • Synthesis of novel analgesics.

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of sulfonyl chlorides can be influenced by structural modifications. The presence of the tetrahydrofuran moiety may enhance solubility and facilitate interactions with biological targets.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the potential activity of 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride.

Compound NameStructureUnique Features
2-Methoxyethylsulfonyl chloride C₄H₉ClO₃SSimpler structure; lacks tetrahydrofuran moiety
4-Methylbenzenesulfonyl chloride C₇H₉ClO₂SMore aromatic character; commonly used in pharmaceuticals
3-(Trifluoromethyl)benzenesulfonyl chloride C₈H₆ClF₃O₂SContains trifluoromethyl group; enhances lipophilicity

Example Study

In a study evaluating coumarin analogues:

  • Compounds showed moderate to significant activity against Staphylococcus aureus and other pathogens.
  • Structure modifications were correlated with enhanced antimicrobial potency, indicating that further exploration of structural variants could be beneficial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride, and how can purity be validated?

  • Methodology : Use stepwise etherification followed by sulfonation. First, synthesize the polyether backbone via nucleophilic substitution between tetrahydrofuran-3-yl methanol and ethylene glycol derivatives under inert conditions (e.g., NaH in THF). Subsequent sulfonation with chlorosulfonic acid or SOCl₂ at 0–5°C minimizes side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (≥95%) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodology : Conduct accelerated stability studies at 4°C, 25°C, and 40°C under nitrogen vs. ambient air. Monitor hydrolysis (via sulfonic acid formation) using LC-MS. Degradation is expected in humid environments due to the sulfonyl chloride’s reactivity; use Karl Fischer titration to track moisture ingress. Store in anhydrous solvents (e.g., dry DCM) with molecular sieves .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions, and how does the tetrahydrofuran (THF) moiety influence this?

  • Methodology : Perform kinetic studies with varying nucleophiles (amines, alcohols) in polar aprotic solvents (DMF, acetonitrile). Use DFT calculations to analyze electronic effects: the THF ether oxygen may donate electron density via conjugation, slightly reducing the electrophilicity of the sulfonyl chloride. Compare with non-ether analogs (e.g., linear alkyl sulfonyl chlorides) to isolate steric vs. electronic contributions .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?

  • Methodology : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Validate using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystals form). Cross-reference with simulated spectra from Gaussian or ADF software, adjusting for solvent and conformational dynamics .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

  • Methodology : Follow ICH guidelines for residual solvent limits (e.g., THF PDE = 720 mg/day). Use in vitro cytotoxicity screening (MTT assay on HEK293 cells) to establish safe concentrations. Employ protective measures (glove boxes, fume hoods) due to sulfonyl chloride’s lachrymatory and corrosive hazards .

Key Considerations

  • Experimental Design : Prioritize inert atmospheres (Ar/N₂) during synthesis to prevent oxidation.
  • Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., IR for S=O stretches at 1360–1180 cm⁻¹) .
  • Biological Relevance : Explore sulfonamide derivatives for antimicrobial activity, leveraging precedents from sulfone-based bioactive compounds .

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